molecular formula C12H14N4O B2482975 N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide CAS No. 953739-80-5

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Cat. No.: B2482975
CAS No.: 953739-80-5
M. Wt: 230.271
InChI Key: SZUYDSKSEFONAI-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a compound that features both an aromatic amine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide typically involves the reaction of 3-aminophenylamine with 3-(1H-imidazol-1-yl)propanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted aromatic derivatives, such as nitro or halogenated compounds.

Scientific Research Applications

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The aromatic amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: Similar structure but with the amine group in the para position.

    N-(3-aminophenyl)-2-(1H-imidazol-1-yl)acetamide: Similar structure but with a shorter carbon chain.

    N-(3-aminophenyl)-3-(1H-pyrazol-1-yl)propanamide: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is unique due to the specific positioning of the amine and imidazole groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(3-aminophenyl)-3-imidazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-10-2-1-3-11(8-10)15-12(17)4-6-16-7-5-14-9-16/h1-3,5,7-9H,4,6,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUYDSKSEFONAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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